
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a hydroxy group at the 4-position and a dimethylaminoethylamino group at the 1-position on the anthracenedione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 9,10-anthracenedione.
Amination: The 1-position of 9,10-anthracenedione is aminated using 2-(dimethylamino)ethylamine under controlled conditions.
Hydroxylation: The 4-position is hydroxylated using appropriate reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of anthracene derivatives.
Substitution: Various substituted anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in cancer therapy.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. It may also generate reactive oxygen species, causing oxidative damage to cellular structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthracenedione: The parent compound, lacking the amino and hydroxy substituents.
1-Amino-2-methyl-9,10-anthracenedione: Similar structure with an amino group at the 1-position and a methyl group at the 2-position.
2-(1,1-Dimethylethyl)-9,10-anthracenedione: Contains a tert-butyl group at the 2-position.
Uniqueness
9,10-Anthracenedione, 1-((2-(dimethylamino)ethyl)amino)-4-hydroxy- is unique due to the presence of both the dimethylaminoethylamino and hydroxy groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential therapeutic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
69895-69-8 |
|---|---|
Molekularformel |
C18H18N2O3 |
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
1-[2-(dimethylamino)ethylamino]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H18N2O3/c1-20(2)10-9-19-13-7-8-14(21)16-15(13)17(22)11-5-3-4-6-12(11)18(16)23/h3-8,19,21H,9-10H2,1-2H3 |
InChI-Schlüssel |
PGENGIVCMXXOPD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


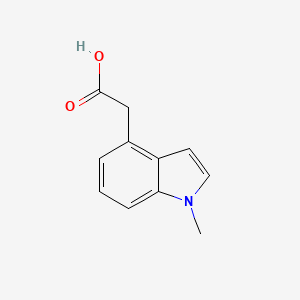
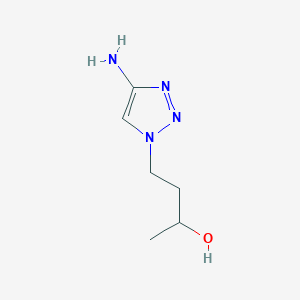
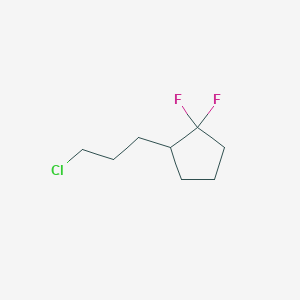
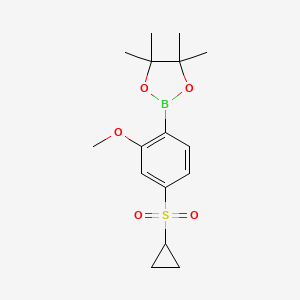

![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
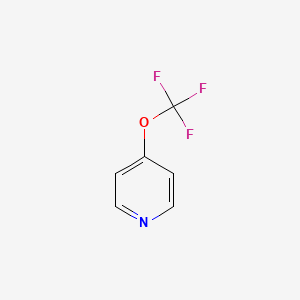
![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
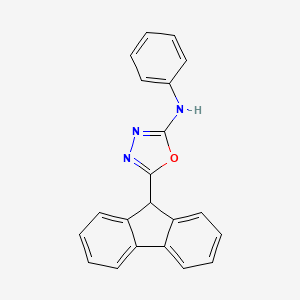
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one](/img/structure/B13149659.png)

![Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate](/img/structure/B13149687.png)


